![molecular formula C22H20ClNO6 B11025883 2-[({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]butanoic acid](/img/structure/B11025883.png)
2-[({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-{[3-(4-CHLOROPHENYL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETYL)AMINO]BUTANOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromen-4-one core, a chlorophenyl group, and a butanoic acid moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{[3-(4-CHLOROPHENYL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETYL)AMINO]BUTANOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of a suitable phenol derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the chromen-4-one core reacts with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through a nucleophilic substitution reaction, where the intermediate product reacts with a suitable butanoic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(2-{[3-(4-CHLOROPHENYL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETYL)AMINO]BUTANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Derivatives with different functional groups
Scientific Research Applications
2-[(2-{[3-(4-CHLOROPHENYL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETYL)AMINO]BUTANOIC ACID has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in studies to investigate its potential biological activity, such as anti-inflammatory, antioxidant, or anticancer properties.
Medicine: The compound may serve as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(2-{[3-(4-CHLOROPHENYL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETYL)AMINO]BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Molecular Targets: The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.
Pathways Involved: The compound may influence various signaling pathways, such as the MAPK/ERK pathway or the NF-κB pathway, resulting in changes in gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-chlorophenyl)acetyl)benzoic acid
- 2-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)thiazole-4-carboxylic acid
- 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic acid
Uniqueness
2-[(2-{[3-(4-CHLOROPHENYL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETYL)AMINO]BUTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chromen-4-one core, chlorophenyl group, and butanoic acid moiety distinguishes it from other similar compounds and contributes to its diverse applications in scientific research.
Properties
Molecular Formula |
C22H20ClNO6 |
|---|---|
Molecular Weight |
429.8 g/mol |
IUPAC Name |
2-[[2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetyl]amino]butanoic acid |
InChI |
InChI=1S/C22H20ClNO6/c1-3-17(22(27)28)24-19(25)11-29-15-8-9-16-18(10-15)30-12(2)20(21(16)26)13-4-6-14(23)7-5-13/h4-10,17H,3,11H2,1-2H3,(H,24,25)(H,27,28) |
InChI Key |
YSCFPOPJRALVCE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)NC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B11025803.png)
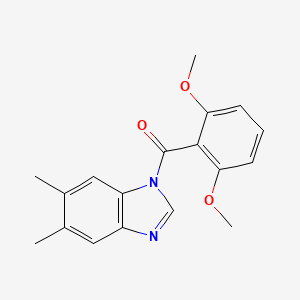
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(1H-pyrazol-1-yl)butanamide](/img/structure/B11025805.png)
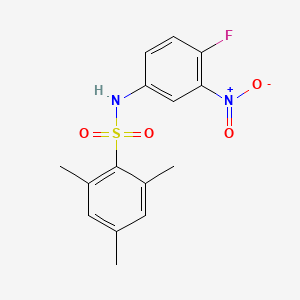
![N-(1H-benzimidazol-6-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11025815.png)
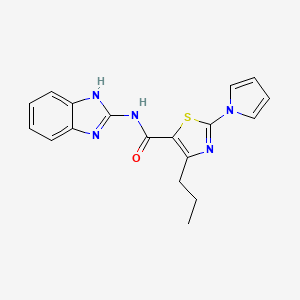
![2-chloro-N-{1-[(2-chloro-4-nitrophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-4-nitro-N-phenylbenzamide](/img/structure/B11025824.png)
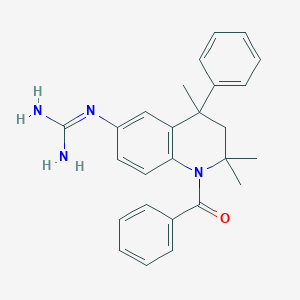
![Methyl 4-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzoate](/img/structure/B11025827.png)
![4-(4-fluoroanilino)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B11025828.png)
![2-ethyl-7-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11025845.png)
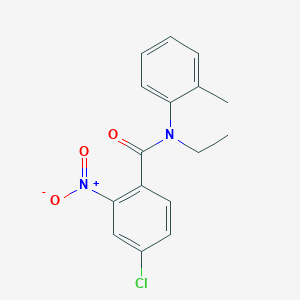

![methyl N-{[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate](/img/structure/B11025871.png)
